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Introduction
Calcyclin, also known as S100A6, is a small, acidic calcium-binding protein belonging to the

S100 family. It is involved in a variety of cellular processes, including cell cycle progression,

differentiation, and cytoskeletal dynamics.[1][2][3][4] Its expression is ubiquitous across many

normal human tissues, though levels can vary significantly between different cell types and

organs.[1][2] This technical guide provides an in-depth overview of calcyclin expression in

normal human tissues, detailing quantitative expression data, experimental methodologies for

its detection, and its role in key signaling pathways.

Quantitative Expression of Calcyclin (S100A6)
The expression of calcyclin can be quantified at both the mRNA and protein levels. The

following tables summarize the available quantitative data from large-scale transcriptomic and

proteomic studies.

mRNA Expression Levels
The following table summarizes the consensus normalized expression of S100A6 mRNA in

various normal human tissues, as reported by the Human Protein Atlas. This dataset integrates

RNA-sequencing data from the Human Protein Atlas (HPA) and the Genotype-Tissue

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1166246?utm_src=pdf-interest
https://www.benchchem.com/product/b1166246?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9866648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10481514/
https://www.mdpi.com/1422-0067/24/2/1341
https://pmc.ncbi.nlm.nih.gov/articles/PMC9866648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377078/
https://www.benchchem.com/product/b1166246?utm_src=pdf-body
https://www.benchchem.com/product/b1166246?utm_src=pdf-body
https://www.benchchem.com/product/b1166246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expression (GTEx) project. The values are presented in normalized Transcripts Per Million

(nTPM).[5]

Tissue nTPM Tissue nTPM

Adipose Tissue 135.9 Heart Muscle 28.9

Adrenal Gland 49.3 Kidney 35.8

Bone Marrow 114.8 Liver 16.4

Brain (Cerebral

Cortex)
14.7 Lung 158.7

Breast 68.4 Lymph Node 104.9

Colon 129.2 Ovary 102.5

Esophagus 224.5 Pancreas 69.8

Fallopian Tube 211.3 Placenta 128.5

Gallbladder 185.2 Prostate 123.9

Skin 116.3 Small Intestine 134.7

Spleen 73.4 Stomach 150.8

Testis 11.2 Thyroid Gland 103.8

Urinary Bladder 119.5 Uterus 132.1

Table 1: S100A6 mRNA expression in normal human tissues (Data from the Human Protein

Atlas).[5]

Protein Expression Levels
Absolute quantitative protein expression data for S100A6 across a wide range of normal

human tissues is not readily available in a centralized database. However, the Human Protein

Atlas provides a semi-quantitative assessment of protein expression based on

immunohistochemistry (IHC) staining intensity. The following table summarizes these findings.
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Tissue Expression Level Localization

Adipose Tissue Medium Cytoplasmic/Nuclear

Adrenal Gland Medium Cytoplasmic/Nuclear

Bone Marrow High Cytoplasmic/Nuclear

Breast Medium Cytoplasmic/Nuclear

Colon High Cytoplasmic/Nuclear

Esophagus High Cytoplasmic/Nuclear

Fallopian Tube High Cytoplasmic/Nuclear

Gallbladder High Cytoplasmic/Nuclear

Heart Muscle Low Cytoplasmic/Nuclear

Kidney Medium Cytoplasmic/Nuclear

Liver Low Cytoplasmic/Nuclear

Lung High Cytoplasmic/Nuclear

Lymph Node High Cytoplasmic/Nuclear

Ovary Medium Cytoplasmic/Nuclear

Pancreas Medium Cytoplasmic/Nuclear

Prostate High Cytoplasmic/Nuclear

Skin High Cytoplasmic/Nuclear

Small Intestine High Cytoplasmic/Nuclear

Spleen Medium Cytoplasmic/Nuclear

Stomach High Cytoplasmic/Nuclear

Testis Low Cytoplasmic/Nuclear

Thyroid Gland Medium Cytoplasmic/Nuclear

Urinary Bladder High Cytoplasmic/Nuclear
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Table 2: S100A6 protein expression in normal human tissues (Data interpreted from the Human

Protein Atlas).[5][6]

Experimental Protocols
Accurate determination of calcyclin expression requires robust and well-validated

experimental protocols. This section provides detailed methodologies for the key techniques

used to quantify S100A6 at the protein and mRNA levels.

Western Blotting for S100A6 Detection
Western blotting is a widely used technique to detect and quantify S100A6 protein in tissue

lysates.

1. Tissue Homogenization and Protein Extraction:

Excise fresh tissue and immediately snap-freeze in liquid nitrogen or process on ice to

minimize protein degradation.

For a 5-10 mg piece of tissue, add 300-500 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl

pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented

with a protease inhibitor cocktail.

Homogenize the tissue using a mechanical homogenizer on ice.

Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

Carefully collect the supernatant containing the soluble proteins.

Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Electrotransfer:

Mix 20-40 µg of protein lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5

minutes.
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Load the samples onto a 15% SDS-polyacrylamide gel. S100A6 has a molecular weight of

approximately 10 kDa.

Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for

60 minutes or using a semi-dry transfer system.

3. Immunodetection:

Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for S100A6 (e.g., rabbit polyclonal

or mouse monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation.

Typical dilutions range from 1:500 to 1:2000.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1

hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize

using a chemiluminescence imaging system.

For quantification, normalize the S100A6 band intensity to a loading control such as GAPDH

or β-actin.[7][8][9][10]

In Situ Hybridization for S100A6 mRNA Localization
In situ hybridization (ISH) allows for the visualization of S100A6 mRNA expression within the

cellular context of a tissue section.

1. Probe Preparation:
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Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the S100A6

mRNA sequence. A probe length of 300-800 bp is optimal.

Use a linearized plasmid containing the S100A6 cDNA as a template for in vitro transcription

with a DIG RNA labeling mix.

Purify the labeled probe using ethanol precipitation or column purification.

2. Tissue Preparation:

Fix fresh-frozen or paraffin-embedded tissue sections (5-10 µm) onto positively charged

slides.

For paraffin sections, deparaffinize in xylene and rehydrate through a graded ethanol series.

Permeabilize the tissue by treating with proteinase K (10-20 µg/mL) for 10-15 minutes at

37°C to allow probe penetration.

Post-fix with 4% paraformaldehyde to preserve tissue morphology.

Acetylate the sections with acetic anhydride in triethanolamine to reduce non-specific

binding.

3. Hybridization:

Pre-hybridize the sections in hybridization buffer (e.g., 50% formamide, 5x SSC, 50 µg/mL

heparin, 0.1% Tween 20, 100 µg/mL yeast tRNA) for 1-2 hours at 65°C.

Denature the DIG-labeled S100A6 probe by heating at 80-85°C for 5 minutes.

Add the denatured probe to the hybridization buffer at a concentration of 100-500 ng/mL and

apply to the tissue sections.

Incubate overnight at 65°C in a humidified chamber.

4. Post-Hybridization Washes and Detection:
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Perform stringent washes to remove unbound probe. This typically involves a series of

washes with decreasing concentrations of SSC and increasing temperatures (e.g., 2x SSC,

0.2x SSC at 65°C).

Block the sections with a blocking solution (e.g., 2% sheep serum in MABT) for 1 hour at

room temperature.

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at

4°C.

Wash thoroughly with MABT.

Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces

a blue-purple precipitate.

Counterstain with a nuclear stain like Nuclear Fast Red.

Dehydrate the sections and mount with a permanent mounting medium.[11][12][13][14]

Signaling Pathways Involving Calcyclin (S100A6)
Calcyclin is implicated in several signaling pathways that regulate cell proliferation, survival,

and migration. Its function is often dependent on its ability to bind calcium and interact with

various target proteins.

p38/MAPK Signaling Pathway
S100A6 has been shown to activate the p38 mitogen-activated protein kinase (MAPK)

pathway.[15] Extracellular S100A6 can bind to the Receptor for Advanced Glycation End

products (RAGE), leading to the activation of downstream signaling cascades. This can result

in increased phosphorylation and activation of p38 MAPK, which in turn can influence

transcription factors involved in cell proliferation and inflammation.[16]
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S100A6 activation of the p38/MAPK pathway.

Wnt/β-catenin Signaling Pathway
S100A6 can modulate the Wnt/β-catenin signaling pathway. Overexpression of S100A6 has

been shown to increase the levels of β-catenin and promote its translocation to the nucleus.[17]

In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the

expression of genes involved in cell proliferation and differentiation. There is also evidence for

a positive feedback loop where β-catenin can enhance the expression of S100A6.[1][3]
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S100A6 modulation of the Wnt/β-catenin pathway.

Experimental Workflow for S100A6 Expression Analysis
The following diagram illustrates a typical experimental workflow for the analysis of S100A6

expression in normal human tissues, from sample acquisition to data interpretation.
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Workflow for S100A6 expression analysis.

Conclusion
Calcyclin (S100A6) is a widely expressed protein in normal human tissues, with particularly

high levels in epithelial and hematopoietic cells. Its expression can be reliably quantified using

standard molecular biology techniques such as Western blotting and in situ hybridization. As a

modulator of key signaling pathways like p38/MAPK and Wnt/β-catenin, S100A6 plays a

significant role in fundamental cellular processes. This guide provides a comprehensive

resource for researchers and professionals in drug development seeking to understand and

investigate the role of calcyclin in normal physiology and its potential implications in disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1166246#calcyclin-expression-in-normal-human-
tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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